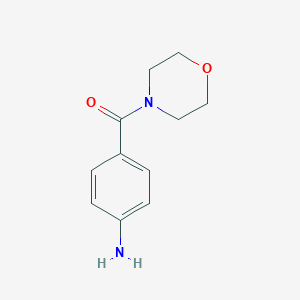

(4-Aminophenyl)(morpholino)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHVQIQNGXWTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342021 | |

| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-86-4 | |

| Record name | (4-Aminophenyl)(morpholino)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(morpholino)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of (4-aminophenyl)(morpholino)methanone, a key intermediate in the preparation of various active pharmaceutical ingredients. This document, intended for an audience of researchers and drug development professionals, emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis is presented as a two-step process commencing with the formation of (morpholino)(4-nitrophenyl)methanone via the acylation of morpholine with 4-nitrobenzoyl chloride, followed by the catalytic hydrogenation of the nitro-intermediate to yield the final product. This guide is structured to ensure scientific integrity, providing detailed methodologies, data presentation in tabular and graphical formats, and authoritative citations to support the protocol.

Introduction: Significance of this compound

This compound is a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive primary amine and a stable morpholino amide, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it is a key intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide will focus on a robust and widely applicable two-step synthesis of this compound, providing a detailed experimental protocol and exploring the chemical transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most commonly and efficiently achieved through a two-step process:

-

Step 1: N-Acylation of Morpholine: This step involves the reaction of morpholine with 4-nitrobenzoyl chloride to form the intermediate, (morpholino)(4-nitrophenyl)methanone.

-

Step 2: Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound.

This strategy is favored due to the ready availability of the starting materials and the generally high yields and purity of the products obtained at each step.

Reaction Mechanism

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |

| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |

| Triethylamine | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Palladium on Carbon (10%) | Pd/C | - | - | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 200 proof | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Sigma-Aldrich |

Step 1: Synthesis of (morpholino)(4-nitrophenyl)methanone

This step involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with morpholine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.

Procedure:

-

To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise over 30 minutes.[2]

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, (morpholino)(4-nitrophenyl)methanone, can be purified by recrystallization from ethanol or by column chromatography on silica gel.[3]

Figure 2: Experimental workflow for the synthesis of (morpholino)(4-nitrophenyl)methanone.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.

Procedure:

-

(Morpholino)(4-nitrophenyl)methanone (1.0 equivalent) is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.[4]

-

The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-5 bar) with vigorous stirring.[4][5]

-

The reaction is monitored by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.[4]

Data and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (morpholino)(4-nitrophenyl)methanone | Light yellow solid | 139-141 | 8.30 (d, 2H), 7.59 (d, 2H), 3.75 (br s, 8H) | 167.0, 147.5, 140.4, 127.1, 123.0, 65.7 |

| This compound | White to off-white solid | 152 | 7.25 (d, 2H), 6.65 (d, 2H), 3.85 (br s, 2H, NH₂), 3.68 (br s, 8H) | 169.5, 147.2, 129.5, 125.8, 114.2, 66.9, 46.5, 41.8 |

Note: NMR data are approximate and may vary slightly based on the solvent and instrument used.

Safety and Handling Precautions

-

4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a properly equipped and ventilated area, away from ignition sources.

-

Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. It should be handled with care and filtered under a nitrogen or argon atmosphere if possible.

Conclusion

The two-step synthesis of this compound presented in this guide provides a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can achieve high yields of the desired product with good purity. The provided mechanistic insights and experimental details are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). WO2019138362A1.

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (2012). CA2538906C.

- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Asian Journal of Chemistry.

- Synthesis method of 4- (4-aminophenyl) -3-morpholinone. (2021). CN112939893A.

- Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28, 441-443.

- Process for preparing 4-(4-aminophenyl)morpholin-3-one. (2013). EP2560964A1.

- Synthetic method of 4-(4-aminophenyl)

- Minoxidil (U10858). MedchemExpress.com.

- Minoxidil. Wikipedia.

- Minoxidil (U10858). AmBeed.com.

- Minoxidil (U-10858). AdooQ Bioscience.

- Minoxidil (Standard) (U10858 (Standard)). MedChemExpress.

- Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). World Journal of Pharmacy and Pharmaceutical Sciences.

- N-Acylation of amines with carboxylic acids by aerobic oxidative coupling in continuous-flow. Royal Society of Chemistry.

- This compound (51207-86-4). Chemchart.

- 4-Nitrobenzoyl chloride. Chem-Impex.

- This compound. Achmem.

- This compound. BLD Pharm.

- Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages.

- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.

- p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure.

- 4-Nitrobenzoyl chloride. Solubility of Things.

- morpholino(4-nitrophenyl)methanone. PubChem.

- MORPHOLINO(4-NITROPHENYL)METHANONE | CAS No.5397-76-2 Synthetic Routes. ChemicalBook.

- 4-(4-Nitrophenyl)morpholine. PMC - NIH.

- Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmaceutical and Life Sciences.

- MORPHOLINO(4-NITROPHENYL)METHANONE | 5397-76-2. ChemicalBook.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

physicochemical properties of (4-Aminophenyl)(morpholino)methanone

An In-Depth Technical Guide to the Physicochemical Properties of (4-Aminophenyl)(morpholino)methanone

Introduction

This compound, also known as 4-(morpholin-4-ylcarbonyl)aniline, is a morpholine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structural motifs are present in a range of biologically active agents, including tyrosine kinase inhibitors.[1] Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties govern critical aspects of a molecule's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and viability as a drug candidate.[2][3]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides detailed, self-validating protocols for their determination. The insights herein are designed to empower scientists to effectively utilize this compound in their research and development endeavors.

Section 1: Core Physicochemical Properties

A molecule's identity and behavior are defined by its intrinsic properties. For this compound, these have been characterized through a combination of computational predictions and, where available, experimental data. It is crucial to distinguish this compound (CAS: 51207-86-4) from its structural isomer, the well-known Rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), as their properties differ significantly.[4][5][6]

Molecular Structure and Identity

The foundational element of any chemical investigation is the precise molecular structure.

-

Chemical Name: this compound[7]

-

Synonyms: 4-(morpholin-4-ylcarbonyl)aniline, 4-(Morpholinocarbonyl)aniline[4][8]

-

CAS Number: 51207-86-4[4]

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that many of these values are computationally estimated and should be confirmed by experimental measurement for critical applications.

| Property | Value | Source & Method |

| Molecular Weight | 206.24 g/mol | [9] |

| Monoisotopic Mass | 206.10553 Da | PubChem[7] |

| Melting Point | 129.31 °C | EPI Suite (Predicted)[4] |

| Boiling Point | 343.4 - 365.01 °C | EPA T.E.S.T. / EPI Suite (Predicted)[4] |

| Density | 1.18 - 1.228 g/cm³ | EPA T.E.S.T. / ECHEMI (Predicted)[4][8] |

| Water Solubility | 9328.53 mg/L | EPA T.E.S.T. (Predicted)[4] |

| logP (Octanol-Water) | 0.3 | XLogP (Predicted)[7] |

| pKa (Amine) | ~2.76 (Predicted, conjugate acid) | Based on p-Aminoacetophenone[10] |

Section 2: The "Why" Behind the "How": Causality in Experimental Design

As a Senior Application Scientist, my experience underscores that robust data generation stems from understanding the reasoning behind methodological choices. Simply following a protocol is insufficient; one must appreciate the interplay of molecular properties and analytical techniques.

-

Expertise in Method Selection: The choice of analytical method is dictated by the property of interest and the nature of the molecule. For determining the ionization constant (pKa), potentiometric titration is the gold standard due to its high precision and direct measurement of pH changes upon addition of a titrant.[11][12] This is particularly suitable for a molecule like this compound, which possesses a basic aromatic amine group. For solubility, an HPLC-based method is preferred for its ability to accurately quantify the analyte in a saturated solution, even in the presence of minor impurities, which methods like UV-Vis spectroscopy cannot distinguish.[13][14]

-

Trustworthiness Through Self-Validation: Every protocol must be a self-validating system. In solubility determination, for instance, the "shake-flask" method requires shaking the compound in a solvent for an extended period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.[14] The presence of undissolved solid material at the end of the experiment visually confirms that a saturated solution has been achieved.[15] Similarly, in potentiometric titration, the calibration of the pH meter with standard buffers before the experiment is a critical validation step that ensures the accuracy of all subsequent measurements.[12][16]

-

The Interplay of Properties: Physicochemical properties are not independent variables. The pKa is intrinsically linked to both solubility and lipophilicity (expressed as logD at a specific pH).[17] The aromatic amine in this compound will be predominantly neutral at physiological pH (~7.4), but will become protonated and more water-soluble in the acidic environment of the stomach.[3] Therefore, measuring solubility and logD across a range of pH values is essential to predict its in vivo behavior.

Section 3: Self-Validating Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Protocol: Determination of Molecular Structure by X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration.[18]

Methodology:

-

Crystal Growth: Dissolve a high-purity sample of this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration and radiation damage.

-

Diffraction: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[19]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[20] Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined and refined to yield the final crystal structure.[21]

Protocol: Aqueous Solubility Determination via HPLC-UV (Shake-Flask Method)

This protocol determines the thermodynamic solubility, a critical parameter for drug development.[14][22]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Ensure enough solid is added so that it remains visible after equilibration.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.[14]

-

Sample Preparation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid.[15]

-

Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis:

-

Calibration: Prepare a series of at least five standard solutions of known concentrations from a stock solution.[13] Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Quantification: Inject the diluted filtrate sample and determine its concentration using the standard calibration curve.

-

-

Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor.

Caption: Workflow for HPLC-based solubility determination.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate determination of the ionization constant(s) of a molecule.[12][16]

Methodology:

-

System Calibration: Calibrate a potentiometer with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[16] Immerse the calibrated pH electrode into the solution.

-

Titration: Incrementally add a standardized titrant (e.g., 0.1 M HCl, since the analyte is basic) to the solution.[12]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16] This point can be precisely located by finding the inflection point on the first derivative of the titration curve (ΔpH/ΔV).[23]

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Synthesis and Reactivity

This compound is readily synthesized via a standard amidation reaction. A common laboratory-scale synthesis involves reacting 4-aminobenzoyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct.[4]

Key Reactivity Points:

-

The aromatic primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization.

-

The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

The aromatic ring is activated towards electrophilic substitution due to the electron-donating amine group.

Conclusion

The define its potential utility in drug discovery and development. Its predicted moderate solubility and lipophilicity, combined with the basicity of its primary amine, create a profile that requires careful experimental characterization. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. By understanding not just how to measure these properties but why specific methodologies are chosen, scientists can make more informed decisions, accelerating the journey from a promising building block to a potential therapeutic agent.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Chemchart. (n.d.). This compound (51207-86-4).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.[2]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.

- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.

- Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one.

- ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from Technical Disclosure Commons website.[27]

- PubMed Central. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry | ACS Central Science.

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one.

- ETH Zürich Research Collection. (n.d.). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility.

- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from The Royal Society of Chemistry website.[17]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

- PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone.

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- TCI EUROPE N.V. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0.

- ECHEMI. (n.d.). This compound SDS, 51207-86-4 Safety Data Sheets.

- ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.

- PubChemLite. (n.d.). This compound (C11H14N2O2).

- ResearchGate. (2023). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2.

- Achmem. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0.

- Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

- BLD Pharm. (n.d.). 51207-86-4|this compound|BLD Pharm.

- ResearchGate. (2025). Powder X-ray diffraction of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2.

- ChemicalBook. (n.d.). (4-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE suppliers.

- BLD Pharm. (n.d.). 1156650-13-3|(4-Aminophenyl)(3-methylmorpholino)methanone.

- PubMed Central. (n.d.). The role of crystallography in drug design.

- PubChem. (n.d.). p-Aminoacetophenone.

- Sigma-Aldrich. (n.d.). 4-bromophenyl-morpholino-methanone.

- Sigma-Aldrich. (n.d.). (4-Bromophenyl)(morpholino)methanone AldrichCPR.

- ResearchGate. (2025). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[11][11]octane | Request PDF.

- PubMed Central. (n.d.). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands.

Sources

- 1. (4-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (51207-86-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. 51207-86-4|this compound|BLD Pharm [bldpharm.com]

- 10. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pubs.acs.org [pubs.acs.org]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. books.rsc.org [books.rsc.org]

- 18. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. improvedpharma.com [improvedpharma.com]

- 23. scispace.com [scispace.com]

(4-Aminophenyl)(morpholino)methanone CAS 51207-86-4 characterization

An In-depth Technical Guide to the Characterization of (4-Aminophenyl)(morpholino)methanone (CAS 51207-86-4)

Foreword: A Practical Framework for Compound Validation

In the landscape of pharmaceutical research and development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. The compound this compound serves as a critical building block, notably as a key intermediate in the synthesis of Rivaroxaban, an anticoagulant medication.[1][2] Its purity and structural integrity are paramount, as any deviation can propagate through the synthetic pathway, impacting the final active pharmaceutical ingredient's (API) safety and efficacy.

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-proven methodology for the comprehensive characterization of this compound. We will delve into the causality behind our analytical choices, presenting a self-validating system of protocols designed for the discerning scientist. From synthesis to final purity assessment, each step is detailed with the precision and practical insight required in a modern drug development setting.

Compound Identity and Physicochemical Profile

This compound, also known as 4-(morpholin-4-ylcarbonyl)aniline, is an aromatic amine derivative.[3] Its core structure consists of a p-aminobenzoyl group attached to a morpholine ring via an amide linkage.

Caption: 2D Structure of this compound.

A foundational understanding begins with its fundamental physicochemical properties, which influence everything from handling and storage to its behavior in analytical systems.

| Property | Value | Source |

| CAS Number | 51207-86-4 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

| Melting Point | ~129.31 °C | [3] |

| Boiling Point | ~343.4 - 365.01 °C (Predicted) | [3] |

| Density | ~1.18 g/cm³ (Predicted) | [3] |

| Water Solubility | 9328.53 mg/L (Predicted) | [3] |

| Appearance | White to light brown solid | [2] |

| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)N | [4] |

| InChIKey | WEHVQIQNGXWTME-UHFFFAOYSA-N | [3] |

Synthesis and Purification: Establishing a Quality Baseline

The most direct and common laboratory-scale synthesis involves the reduction of its nitro-precursor, morpholino(4-nitrophenyl)methanone.[5][6] This approach is favored for its high yield and relatively clean conversion. The choice of reducing agent is critical; while various systems exist, catalytic hydrogenation or the use of metal/acid combinations are common. A sustainable method utilizing iron nanoparticles and sodium borohydride in an aqueous medium has proven highly effective, achieving near-quantitative yields.[5][6]

Caption: Workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis via Nitro Group Reduction

-

Rationale: This protocol is based on a green chemistry approach that minimizes organic solvent use in the primary reaction step and operates at room temperature.[6]

-

Step 1: Catalyst Suspension Preparation: In a round-bottom flask, suspend iron nanoparticles (e.g., 6 mg) in an aqueous solution of 2 wt% TPGS-750-M (1.0 mL).

-

Step 2: Activation: Add sodium borohydride (NaBH₄, ~1.5 mmol) to the suspension. The mixture will turn black, indicating catalyst activation, accompanied by hydrogen gas evolution. Stir for several seconds.

-

Step 3: Substrate Addition: To the activated catalyst suspension, add morpholino(4-nitrophenyl)methanone (~0.5 mmol).

-

Step 4: Reaction: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes).[5]

-

Step 5: Work-up: Upon completion, add a minimal amount of ethyl acetate (EtOAc) and stir gently. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

-

Step 6: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Step 7: Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product with high purity.

Comprehensive Analytical Characterization

A multi-technique approach is non-negotiable for unambiguous structure confirmation and purity assessment. Each technique provides a unique and complementary piece of the puzzle.

Caption: A multi-faceted workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol 3.1.1: NMR Sample Preparation and Analysis

-

Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Step 2: Instrument Setup: Acquire the spectra on a 400 MHz or higher spectrometer.

-

Step 3: ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

-

Step 4: ¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence.

Expected NMR Data Interpretation: The expected chemical shifts are inferred from closely related structures and general principles.[7][8]

Table 3.1.2: Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.9-7.1 | Doublet | 2H | Ar-H (ortho to -C=O) | Aromatic protons deshielded by the carbonyl group. |

| ~ 6.5-6.7 | Doublet | 2H | Ar-H (ortho to -NH₂) | Aromatic protons shielded by the electron-donating amino group. |

| ~ 5.1 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |

| ~ 3.5-3.9 | Multiplet | 8H | Morpholine -CH₂ | Protons on the morpholine ring, often appearing as two broad or complex signals. |

Table 3.1.3: Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | C=O | Carbonyl carbon of the amide. |

| ~ 147 | Ar-C (C-NH₂) | Aromatic carbon attached to the electron-donating amino group. |

| ~ 130 | Ar-C (C-C=O) | Quaternary aromatic carbon attached to the carbonyl. |

| ~ 126 | Ar-CH | Aromatic methine carbons ortho to the carbonyl. |

| ~ 114 | Ar-CH | Aromatic methine carbons ortho to the amino group. |

| ~ 67 | O-CH₂ (Morpholine) | Morpholine carbons adjacent to oxygen. |

| ~ 42-48 | N-CH₂ (Morpholine) | Morpholine carbons adjacent to the amide nitrogen, potentially split into two signals. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol 3.2.1: IR Spectrum Acquisition (KBr Pellet Method)

-

Step 1: Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Step 2: Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Step 3: Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Step 4: Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 3.2.2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2950 - 2850 | C-H Stretch (aliphatic) | Morpholine Ring |

| 1640 - 1610 | C=O Stretch (amide) | Tertiary Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1280 - 1240 | C-N Stretch | Aryl Amine & Amide |

| 1120 - 1110 | C-O-C Stretch (asymmetric) | Morpholine Ether |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Protocol 3.3.1: MS Analysis (Electrospray Ionization - ESI)

-

Step 1: Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Step 2: Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Step 3: Data Acquisition: Acquire the mass spectrum in positive ion mode. The acidic nature of the mobile phase protonates the basic amine and amide sites.

Table 3.3.2: Expected Mass Spectrometry Data

| m/z | Ion |

| 207.11 | [M+H]⁺ |

| 229.09 | [M+Na]⁺ |

| 206.10 | [M]⁺ |

The observation of the protonated molecular ion [M+H]⁺ at m/z 207.11 provides strong evidence for the compound's identity and molecular formula.[9]

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and profiling any potential impurities.[10][11] The goal is to develop a method that separates the main compound from any starting materials, by-products, or degradation products.

Protocol 3.4.1: Reversed-Phase HPLC Method

-

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. A gradient elution is employed to ensure that both more and less polar impurities are eluted and detected.

-

Step 1: Sample Preparation: Prepare a stock solution of the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.

-

Step 2: HPLC System Configuration:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Step 3: Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Step 4: Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity using the area percent method. According to ICH guidelines, any impurity exceeding 0.1% should be identified and quantified.[12]

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. The following guidelines are derived from available Safety Data Sheets (SDS).[13][14][15]

-

Hazard Identification:

-

The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

The characterization of this compound is a systematic process that relies on the synergistic application of spectroscopic and chromatographic techniques. By following the detailed protocols within this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this vital intermediate. This rigorous, evidence-based approach ensures the quality of the material, forming a solid foundation for its subsequent use in complex synthetic endeavors and contributing to the overall safety and reliability of the final pharmaceutical product.

References

- This compound (51207-86-4) - Chemchart. (n.d.).

- Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Valsynthese SA.

- 51207-86-4|this compound|BLD Pharm. (n.d.).

- This compound - Achmem. (n.d.).

- 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET. (2024). TCI EUROPE N.V.

- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR - ChemicalBook. (n.d.).

- (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem. (n.d.).

- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Defensive Publications Series.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- Pang, H., et al. (2018). Synergistic Effects in Fe Nanoparticles Doped with ppm Levels of Pd and Ni. A New Catalyst for Nitro Group Reductions under Sustainable Conditions. Green Chemistry.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (2021). Google Patents.

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.

- 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem. (n.d.).

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.

- This compound (C11H14N2O2) - PubChemLite. (n.d.).

- ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf. (n.d.).

- Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. (n.d.).

- 4-Morpholin-4-yl-benzylamine - Oakwood Chemical. (n.d.).

- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025). ResearchGate.

- Pang, H. (2018). Applications of Fe Complexes and Nanoparticles as Catalysts in Water. eScholarship, University of California.

- ANALYTICAL METHODS - Toxicological Profile for Carbon Tetrachloride - NCBI Bookshelf. (n.d.).

- G. S. K. K. A. et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.

- Impurity profiling of pharmaceutical Formulation. (n.d.). ResearchGate.

- Biological evaluation of 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2023). PubMed.

- Impurity Profiling & Characterization | Analytical Testing - Pharmaffiliates. (n.d.).

- FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... - ResearchGate. (n.d.).

- Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol. (2010). PubMed.

- (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate.

- FT-IR spectra of tetra(p-aminophenyl)methane (black), 2,5,8-trichloro-s-heptazine (red), and POP-HT (blue). - ResearchGate. (n.d.).

- Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (n.d.). PubMed.

Sources

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 3. This compound (51207-86-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 51207-86-4|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. escholarship.org [escholarship.org]

- 7. rsc.org [rsc.org]

- 8. minio.scielo.br [minio.scielo.br]

- 9. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 10. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. achmem.com [achmem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. valsynthese.ch [valsynthese.ch]

A Technical Guide to the Solubility of (4-Aminophenyl)(morpholino)methanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Aminophenyl)(morpholino)methanone, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published, this document serves as an in-depth guide for researchers, chemists, and drug development professionals on how to predict, determine, and apply its solubility profile. We will explore the physicochemical properties of the molecule, delve into the theoretical principles of solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for chemical synthesis, purification, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound, with CAS Number 51207-86-4, is a morpholine derivative that serves as a versatile building block in the synthesis of various biologically active agents, including tyrosine kinase inhibitors.[1] The efficiency of its use in subsequent reaction steps, its purification via crystallization, and its potential formulation into drug delivery systems are all critically dependent on a thorough understanding of its solubility in different solvent environments.

In drug discovery and development, solubility is a paramount physicochemical parameter.[2] It influences everything from the reaction kinetics in a synthesis vessel to the bioavailability of an active pharmaceutical ingredient (API) in the body.[3] For a synthetic intermediate like this compound, selecting an appropriate solvent is crucial for maximizing reaction yield, ensuring product purity, and enabling efficient downstream processing. An incorrect solvent choice can lead to poor reaction performance, difficult purifications, and ultimately, project delays. This guide provides the foundational knowledge and practical tools necessary to approach solvent selection for this compound in a systematic and scientifically rigorous manner.

Physicochemical Profile of this compound

To understand the solubility behavior of a compound, one must first examine its molecular structure and inherent physical properties. The structure of this compound incorporates distinct polar and non-polar regions, which dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 132-135 °C | [1] |

| pKa (predicted) | 3.43 ± 0.10 (for the amine group) | [1] |

| Predicted XlogP | 0.3 | [4] |

| Predicted Water Solubility | 9328.53 mg/L | [5] |

The molecule possesses a polar primary aromatic amine (-NH₂), a polar tertiary amide group, and an ether linkage within the morpholine ring. These features allow for hydrogen bonding with protic solvents. Conversely, the phenyl ring provides a non-polar, aromatic character, enabling van der Waals interactions with less polar solvents. The predicted XlogP of 0.3 suggests a relatively balanced hydrophilic-lipophilic character. This structural duality is key to its solubility profile, suggesting it will not be exclusively soluble in either highly polar or highly non-polar solvents, but rather will exhibit nuanced behavior across a spectrum of solvent environments.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. To move beyond this qualitative rule, we can employ more quantitative measures of solvent properties.

Solvent Polarity and Dielectric Constant

Solvents can be broadly classified as polar or non-polar, with polar solvents being further divided into protic (can donate hydrogen bonds, e.g., alcohols) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone).[7] The dielectric constant (ε) of a solvent is a measure of its ability to separate charges and is often used as a quantitative indicator of polarity.[8] Solvents with high dielectric constants are generally better at dissolving polar and ionic compounds.

Table 2: Properties of Common Organic Solvents

| Solvent | Class | Dielectric Constant (ε) at 20°C | Polarity Index |

| n-Hexane | Non-polar | 1.88 | 0.1 |

| Toluene | Non-polar | 2.38 | 2.4 |

| Diethyl Ether | Non-polar | 4.34 | 2.8 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 |

| Acetone | Polar Aprotic | 20.7 | 5.1 |

| Ethanol | Polar Protic | 24.55 | 4.3 |

| Methanol | Polar Protic | 32.7 | 5.1 |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 |

| Water | Polar Protic | 80.1 | 10.2 |

Data compiled from multiple sources.[8][9]

Based on its structure, this compound is expected to show limited solubility in non-polar solvents like hexane and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding or have strong dipole moments, such as alcohols, DMSO, and acetone.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible.[10] While the specific HSP values for this compound are not published, a skilled formulator could determine them experimentally. This would allow for the precise selection of a single solvent or the rational design of a solvent blend to achieve optimal solubility. For example, mixing two "bad" solvents can result in a "good" solvent if the HSP of the mixture is close to that of the solute.[11]

Experimental Determination of Solubility: A Standard Protocol

Given the absence of published data, researchers must determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.[12]

Objective

To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase. b. Accurately pipette a fixed volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to 25 °C. b. Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[12] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. b. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).[2] c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

Quantification: a. Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. b. Prepare a series of calibration standards of known concentrations of this compound in the same solvent. c. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC-UV). d. Construct a calibration curve by plotting absorbance/peak area versus concentration for the standards. e. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining thermodynamic solubility.

Application of Solubility Data in Research and Development

Once determined, the solubility data for this compound has direct and practical applications:

-

Reaction Chemistry: The choice of solvent can dramatically affect reaction rates and outcomes. Knowing the solubility allows a chemist to ensure the starting material is fully dissolved, promoting a homogeneous reaction environment and potentially improving yields and impurity profiles.

-

Purification: Solubility data is essential for developing effective crystallization procedures. A suitable crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure product.[13]

-

Formulation Development: For any compound being considered for further development, solubility in pharmaceutically acceptable co-solvents (like ethanol, propylene glycol) and buffer systems is a critical early indicator of its potential for formulation into a viable dosage form.[14]

-

High-Throughput Screening (HTS): In drug discovery, kinetic solubility is often measured in DMSO/aqueous buffer systems. Understanding the solubility in pure DMSO is vital for preparing accurate stock solutions for HTS campaigns.[15]

Conclusion

While a definitive, quantitative dataset for the solubility of this compound in organic solvents remains to be published, this guide equips researchers with the necessary theoretical understanding and practical methodology to address this knowledge gap. By analyzing the compound's physicochemical properties, applying the principles of solvent polarity, and executing a robust experimental protocol like the shake-flask method, scientists can generate the reliable solubility data needed to optimize its use in synthesis, purification, and the early stages of pharmaceutical development. This systematic approach transforms solvent selection from a trial-and-error process into a data-driven scientific decision, ultimately accelerating research and development timelines.

References

- Comparison of the polarity of organic solvents. (2022, October 13). Vertex AI Search.

- Polarity of Solvents. (n.d.). [Source not further specified].

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Factors Influencing (Affecting) on Solubility of Drugs in Solvent. (n.d.). SlideShare.

- Solubility Experimental Methods. (n.d.). SlideShare.

- How do you distinguish the polarity of organic solvent? (2014, October 15).

- 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.

- Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs.

- Jadhav, D. S. (2013, February 15). Solubility Determination in Drug Discovery and Development.

- This compound (51207-86-4). (n.d.). Chemchart.

- Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline.

- (4-Amino-2-bromophenyl)(morpholino)methanone. (n.d.). PubChem.

- 4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem.

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.).

- Synthesis method of 4- (4-aminophenyl) -3-morpholinone. (n.d.).

- 4-Aminophenol. (n.d.). Wikipedia.

- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons.

- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016, March 1).

- This compound (C11H14N2O2). (n.d.). PubChemLite.

- Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Steven Abbott.

Sources

- 1. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 | CID 127263406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (51207-86-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. d-nb.info [d-nb.info]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Table 4-2, Physical and Chemical Properties of Hexachlorobutadiene - Toxicological Profile for Hexachlorobutadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

mechanism of action of (4-Aminophenyl)(morpholino)methanone derivatives

An In-Depth Technical Guide to the Mechanism of Action of (4-Aminophenyl)(morpholino)methanone Derivatives as PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Deconstructing a Privileged Scaffold in Oncology

The this compound moiety represents a versatile scaffold in medicinal chemistry. While derivatives incorporating this structure exhibit a wide array of biological activities, a particularly compelling and therapeutically relevant mechanism of action has emerged in the field of oncology: the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The morpholine group, in particular, has been identified as a key pharmacophoric element in a multitude of PI3K inhibitors. This guide will provide an in-depth exploration of the mechanism of action of this compound derivatives, with a specific focus on those that have been engineered to potently and selectively target the PI3K/AKT/mTOR cascade, a critical signaling nexus in cancer cell growth, proliferation, and survival.[1][2][3][4]

The PI3K/AKT/mTOR Pathway: A Central Hub in Cellular Regulation and a Prime Target in Cancer

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a vast array of fundamental cellular processes.[1][3] In normal physiology, this pathway is tightly regulated, translating extracellular cues from growth factors and hormones into appropriate cellular responses. However, in a significant proportion of human cancers, this pathway is aberrantly hyperactivated, driving tumorigenesis, promoting resistance to therapy, and fostering a cellular environment conducive to malignant growth.[2][3][5]

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This triggers the recruitment and activation of Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6] This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by other kinases. Once activated, AKT phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn modulates processes critical for cell growth, proliferation, and survival.[3][7]

Given its central role in cancer, the PI3K pathway has become a major focus for the development of targeted cancer therapies.[2][8] The development of small molecule inhibitors that can selectively block the activity of PI3K isoforms represents a promising therapeutic strategy.[5][8]

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR Signaling Cascade and the Point of Intervention for this compound Derivatives.

Mechanism of Action: From Molecular Recognition to Cellular Consequences

Derivatives of this compound that are potent PI3K inhibitors typically feature a heterocyclic core, such as a quinazoline or a thieno[3,2-d]pyrimidine, to which the morpholino-substituted phenyl group is attached.[4][9] This structural arrangement allows for high-affinity binding to the ATP-binding pocket of the PI3K catalytic subunit.

Molecular Target Engagement: Competitive ATP Inhibition

The primary mechanism of action for these compounds is competitive inhibition of ATP binding to the kinase domain of PI3K.[10] The morpholine moiety, a recurring structural motif in many PI3K inhibitors, plays a crucial role in establishing key interactions within the ATP-binding site. Molecular modeling and structural studies have shown that the morpholine oxygen can form critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine portion of ATP.[7] The substituted phenyl ring and the heterocyclic core occupy the rest of the pocket, with specific substitutions dictating the potency and isoform selectivity of the inhibitor.

Isoform Selectivity: The Quest for Precision

The Class I PI3Ks comprise four isoforms: p110α, p110β, p110γ, and p110δ. While pan-PI3K inhibitors that target all four isoforms have been developed, they are often associated with significant toxicities due to the broad inhibition of this essential signaling pathway.[8] Consequently, a major focus of drug discovery efforts has been the development of isoform-selective inhibitors.

Certain this compound derivatives have demonstrated remarkable selectivity for the p110α isoform (PI3Kα).[9][11] The gene encoding p110α, PIK3CA, is one of the most frequently mutated oncogenes in human cancers.[5] These activating mutations lead to constitutive activation of the PI3K pathway, making PI3Kα an attractive therapeutic target. The selectivity of these inhibitors is achieved through subtle modifications to the chemical scaffold that exploit minor differences in the amino acid composition of the ATP-binding pockets of the different PI3K isoforms.

Downstream Cellular Effects: A Cascade of Inhibition

By inhibiting the catalytic activity of PI3K, these derivatives prevent the production of PIP3. This abrogation of the key second messenger leads to a cascade of downstream effects:

-

Inhibition of AKT Phosphorylation: Without PIP3, AKT cannot be recruited to the cell membrane and subsequently phosphorylated and activated. This can be readily observed experimentally by a decrease in the levels of phosphorylated AKT (p-AKT) at key residues such as Serine 473.[6][11]

-

Cell Cycle Arrest: The PI3K/AKT pathway plays a crucial role in cell cycle progression. Inhibition of this pathway can lead to a halt in the cell cycle, often at the G1 phase.[11]

-

Induction of Apoptosis: By suppressing the pro-survival signals mediated by AKT, these inhibitors can trigger programmed cell death, or apoptosis, in cancer cells.[11]

Experimental Validation: A Guide to Key Methodologies

A robust understanding of the mechanism of action of these inhibitors relies on a combination of biochemical and cell-based assays. The following protocols outline the key experiments used to characterize this compound derivatives as PI3K inhibitors.

Biochemical Kinase Assays: Quantifying Inhibitory Potency

The direct inhibitory effect of a compound on PI3K enzymatic activity is typically assessed using in vitro kinase assays. These assays measure the phosphorylation of a substrate by a purified PI3K enzyme in the presence of varying concentrations of the inhibitor.

Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[3]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Create a serial dilution of the compound in a suitable kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in an appropriate kinase dilution buffer.

-

-

Assay Procedure:

-

Add the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted PI3K enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (PIP2) to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Add an ADP detection reagent to stop the reaction and measure the amount of ADP produced.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated.

-

Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

-

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a cellular context and elicit the expected downstream biological responses.

Protocol: Western Blot Analysis of AKT Phosphorylation

This protocol assesses the ability of an inhibitor to block the phosphorylation of AKT, a key downstream effector of PI3K.[10]

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7, which often have PIK3CA mutations) in a 6-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal PI3K activity.

-

Pre-treat the cells with various concentrations of the inhibitor or DMSO for 2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities to determine the extent of inhibition of AKT phosphorylation relative to the total AKT levels.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the characterization of this compound derivatives as PI3K inhibitors.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Quantitative SAR Data

| Compound ID | Core Scaffold | R Group (on phenyl ring) | PI3Kα IC50 (nM) |

| 1a | Quinazoline | 4-Cl | 15.2 |

| 1b | Quinazoline | 3-CH3 | 28.5 |

| 2a | Thieno[3,2-d]pyrimidine | 3-OH | 5.8 |

| 2b | Thieno[3,2-d]pyrimidine | 4-OCH3 | 45.1 |

Note: The data in this table is illustrative and compiled from trends observed in the literature. Actual values may vary.

Analysis of SAR data has revealed several key insights:

-

The Morpholine Moiety: As previously discussed, the morpholine group is a critical pharmacophore for PI3K inhibition.

-

The Heterocyclic Core: The choice of the heterocyclic core (e.g., quinazoline, thieno[3,2-d]pyrimidine) significantly influences the overall potency and selectivity of the inhibitor.[4][9]

-

Substitution on the Phenyl Ring: The position and electronic properties of substituents on the phenyl ring can dramatically impact activity. For instance, electron-withdrawing groups in certain positions can enhance potency.

In Vivo Efficacy: From the Bench to Preclinical Models

The ultimate validation of a PI3K inhibitor's therapeutic potential comes from its evaluation in preclinical in vivo models of cancer.

Xenograft Models

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are the workhorses of in vivo cancer drug discovery.[5] In these models, human cancer cells or tumor tissue is implanted into immunodeficient mice. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. Successful PI3K inhibitors will demonstrate a significant reduction in tumor volume compared to vehicle-treated controls.

Pharmacodynamic Biomarkers

In addition to monitoring tumor growth, it is crucial to assess whether the drug is hitting its target in vivo. This is achieved by analyzing pharmacodynamic (PD) biomarkers in tumor tissue collected from treated animals. For PI3K inhibitors, a key PD biomarker is the level of p-AKT. A significant reduction in p-AKT in the tumors of treated mice provides strong evidence of target engagement and pathway inhibition.

Conclusion and Future Directions

This compound derivatives represent a promising class of PI3K inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of ATP binding to the PI3K enzyme, leads to the suppression of the pro-survival PI3K/AKT/mTOR signaling pathway. The modular nature of this chemical scaffold allows for extensive SAR exploration, enabling the development of highly potent and isoform-selective inhibitors.

Future research in this area will likely focus on:

-

Overcoming Resistance: As with all targeted therapies, the development of resistance is a major clinical challenge. Combination therapies that co-target other signaling pathways are a promising strategy to overcome resistance.

-

Improving Drug-like Properties: Further optimization of the pharmacokinetic and safety profiles of these compounds will be essential for their successful clinical translation.

-

Exploring New Therapeutic Areas: The PI3K pathway is implicated in a variety of diseases beyond cancer, including inflammatory and metabolic disorders. The application of these inhibitors in other disease contexts is an exciting area for future investigation.

References

- Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research.